REACTION_CXSMILES
|
[C:1](OC(C)C)(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17].[H][H]>[Cr].[Cu]>[CH2:1]([OH:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:17])[CH3:18] |f:2.3|
|
Name
|
|
Quantity
|
4770 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC(C)C)(=O)OC(C)C
|
Name
|
|
Quantity
|
239 g
|
Type
|
catalyst
|
Smiles
|
[Cr].[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
275 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction product was cooled
|
Type
|
CUSTOM
|
Details
|
by removing the catalyst residue
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
to obtain 3500 g of crude product
|
Type
|
DISTILLATION
|
Details
|
The crude product was distilled under reduced pressure
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3300 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |